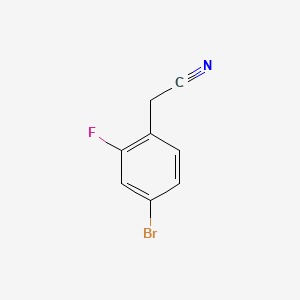

4-Bromo-2-fluorobenzyl cyanide

描述

Strategic Importance of Halogenated Benzyl (B1604629) Cyanides in Chemical Research

Halogenated benzyl cyanides are a class of organic compounds of significant strategic importance in chemical research and industrial applications. Their value lies in their versatility as intermediates for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. xindaobiotech.comatamanchemicals.com The benzyl cyanide core itself contains an active methylene (B1212753) group, making it a useful precursor for forming new carbon-carbon bonds. atamanchemicals.com

The presence of halogen substituents, such as bromine and fluorine, on the aromatic ring dramatically enhances the synthetic utility of these molecules. smolecule.com

Fluorine: The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry. greyhoundchrom.com Fluorine atoms can alter a molecule's physical and chemical properties, such as lipophilicity and metabolic stability, which can lead to improved biological activity and pharmacokinetic profiles of drug candidates. tcichemicals.com

Bromine: The bromine atom is a versatile functional group in organic synthesis. sci-hub.se It can serve as a leaving group in nucleophilic substitution reactions or participate in various metal-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), allowing for the construction of complex molecular skeletons. sci-hub.se

The cyanide (-CN) group is also a key functional handle. It can be hydrolyzed to form carboxylic acids or amides, or reduced to produce primary amines, providing pathways to a diverse range of other compound classes. smolecule.comatamanchemicals.com The combination of these reactive sites in a single molecule, as seen in 4-Bromo-2-fluorobenzyl cyanide, offers chemists a powerful tool for building molecular complexity in a controlled and strategic manner. smolecule.com

Historical Context and Evolution of Research on this compound

While a detailed timeline for the initial synthesis of this compound is not extensively documented in seminal publications, its emergence and use are intrinsically linked to the broader evolution of fluorine chemistry and the increasing demand for complex, halogenated building blocks in drug discovery. greyhoundchrom.comacs.org Research involving this specific compound appears in the context of its application as an intermediate for creating larger, more complex molecules with potential biological activity.

For instance, research from the late 1990s demonstrates the use of this compound as a key starting material in the synthesis of potent aldose reductase inhibitors, such as AS-3201. acs.org In this synthesis, the benzyl cyanide moiety is used to construct a complex heterocyclic system. acs.org Later patent literature further illustrates its role as a precursor in the creation of spiro-pyrrolidine derivatives, highlighting its utility in assembling intricate molecular architectures. prepchem.com The evolution of its use mirrors the progression of organic synthesis, where readily available, multi-functionalized intermediates are essential for the efficient construction of novel chemical entities for pharmaceutical and materials science research. smolecule.comacs.org

Academic Research Trajectories and Current Challenges for this compound

Current academic and industrial research involving this compound is primarily focused on its application as a versatile building block. smolecule.com The research trajectories are aimed at leveraging its unique structural and electronic properties for the synthesis of novel compounds.

Research Trajectories:

Medicinal Chemistry: A significant area of research is its use as a precursor for pharmacologically active compounds. smolecule.com The distinct substitution pattern (4-bromo, 2-fluoro) allows for targeted modifications and the exploration of structure-activity relationships in drug design. Its use has been noted in the development of potential treatments for conditions like Alzheimer's disease and arrhythmia. google.com

Materials Science: The presence of halogen atoms suggests potential applications in the development of new materials with specific electronic or optical properties. smolecule.com

Synthetic Methodology: Research also implicitly involves the exploration of the compound's reactivity. Studies of its interactions with various nucleophiles and electrophiles are crucial for understanding how it can be most effectively utilized in synthetic pathways to generate valuable target molecules. smolecule.com

Current Challenges:

Synthesis Route: The synthesis of this compound itself can present challenges. Methods may involve multiple steps or direct halogenation from less complex precursors. smolecule.com A common method involves the reaction of a corresponding 4-bromo-2-fluorobenzyl halide with a cyanide salt, such as sodium or potassium cyanide. guidechem.com

Handling of Reagents: The use of highly toxic cyanide reagents is a significant challenge, necessitating stringent safety protocols and considerations for waste disposal. google.comguidechem.com

Reaction Selectivity and Yield: As with many multi-substituted aromatic compounds, achieving high selectivity and yield can be difficult. For related syntheses, challenges such as low reaction selectivity and the need for expensive catalysts (like palladium) have been reported, which can be analogous to the challenges faced with this compound. google.com

Scope and Objectives of Scholarly Inquiry on this compound

The scholarly inquiry surrounding this compound is centered on its role as a strategic tool in organic synthesis. The primary objective is to exploit its chemical reactivity to efficiently construct complex and valuable molecules.

The scope of this inquiry is broad, spanning several key areas of chemical science:

Pharmaceutical Synthesis: A major focus is the synthesis of novel drug candidates. The compound serves as a foundational scaffold that can be elaborated into larger, biologically active molecules. smolecule.comacs.org

Agrochemical Development: Like many benzyl cyanides, it is a potential intermediate in the synthesis of new pesticides and herbicides. xindaobiotech.com

Process Chemistry: Research aims to develop simple, high-yielding, and scalable synthetic routes utilizing this intermediate, making it more accessible and cost-effective for larger-scale production. google.com

The overarching objective is to harness the compound's unique combination of functional groups. The interplay between the bromo, fluoro, and cyano moieties allows for a sequence of selective chemical transformations, providing a powerful and flexible approach to the synthesis of target structures that would be more difficult to access through other routes. smolecule.com

Table 2: Applications of this compound as a Synthetic Intermediate

| Target Compound Class / Name | Application Area | Reference |

|---|---|---|

| (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) | Medicinal Chemistry (Aldose Reductase Inhibitor) | acs.org |

| 1'-(4-bromo-2-flurobenzyl)-4-cyano-spiro[pyrrolidine-3,3'-indoline]-2,2',5-trione | Organic Synthesis (Heterocyclic Chemistry) | prepchem.com |

| Derivatives for modulating serotonin (B10506) receptors | Medicinal Chemistry (Antidepressant Research) |

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLASQEZPJFNZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428296 | |

| Record name | 4-Bromo-2-fluorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114897-91-5 | |

| Record name | 4-Bromo-2-fluorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Fluorobenzyl Cyanide and Its Derivations

Established Synthetic Routes to 4-Bromo-2-fluorobenzyl cyanide

The primary approach to synthesizing this compound involves the preparation of a suitable precursor, typically 2-fluoro-4-bromotoluene, which is then functionalized at the benzylic position. This subsequent functionalization creates a benzylic halide, which is a prime substrate for cyanation.

Precursor Synthesis and Halogenation Strategies for Aromatic Nucleus

The key challenge in synthesizing the precursor is the regioselective introduction of the bromine atom onto the fluorotoluene ring. This is achieved through carefully controlled electrophilic aromatic substitution or more advanced directed metalation techniques.

A common method for the synthesis of the precursor 2-bromo-4-fluorotoluene (B74383) is the direct electrophilic bromination of 4-fluorotoluene. prepchem.com This reaction typically employs bromine in the presence of a Lewis acid catalyst or a combination of catalysts like iron powder and iodine in an acidic solvent. prepchem.com The reaction must be carefully controlled to manage the exothermic nature and to influence the regioselectivity of the bromination. prepchem.com The fluorine atom is an ortho-, para-director, and while the para position is blocked by the methyl group, bromination can occur at both ortho positions (C2 and C3). Separation of the resulting isomers is often necessary. prepchem.com

A patented process outlines a comprehensive route starting from para-toluidine, which undergoes a series of reactions including nitration, diazotization, bromo-substitution, reduction, and finally, diazotization and fluorination to yield 2-fluoro-4-bromotoluene. google.com This multi-step approach provides a high degree of control over the final substitution pattern.

Table 1: Example of Direct Bromination of 4-Fluorotoluene prepchem.com

| Reactant | Reagents | Solvent | Conditions | Products & Distribution |

|---|

Directed ortho-metalation (DoM) offers a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an electrophile, such as a bromine source, to introduce the halogen with precise control.

The fluorine atom itself can act as a moderate directing group, promoting lithiation at the adjacent C2 position. organic-chemistry.orgresearchgate.net This allows for a direct and selective route to the 2-bromo-4-fluorotoluene precursor, avoiding the formation of other isomers that can occur with standard electrophilic substitution. The process involves treating a fluorinated aromatic compound with a strong base like n-butyllithium, often in the presence of a chelating agent like TMEDA, followed by quenching the intermediate with a bromine source. baranlab.orgunblog.fr

Cyanation Reactions in the Formation of the Benzylic Nitrile Moiety

Once the 4-bromo-2-fluorobenzyl precursor is prepared and functionalized with a leaving group at the benzylic position (e.g., 4-bromo-2-fluorobenzyl bromide), the final step is the introduction of the cyanide group.

The most conventional and widely used method for synthesizing benzylic nitriles is the nucleophilic substitution (SN2) reaction of a benzylic halide with a cyanide salt. chemistrysteps.comthieme-connect.de Good to excellent yields are typically obtained with primary benzylic halides. thieme-connect.de The reaction involves treating the substrate, 4-bromo-2-fluorobenzyl bromide, with a cyanide source such as sodium cyanide or potassium cyanide. chemistrysteps.comthieme-connect.de

The choice of solvent is crucial for this transformation. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often advantageous for this type of nucleophilic displacement. acs.org The reaction proceeds by the cyanide ion acting as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. youtube.com This reaction effectively extends the carbon chain by one carbon. chemrevise.org

A general procedure for this type of transformation involves refluxing the benzylic bromide with potassium cyanide in an aqueous alcohol solution. prepchem.com

Table 2: General Conditions for Nucleophilic Cyanation of Benzylic Halides

| Substrate Type | Cyanide Source | Typical Solvents | General Conditions | Product |

|---|

The precursor, 4-bromo-2-fluorobenzyl bromide, can be synthesized from 2-fluoro-4-bromotoluene via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.com

More recent advancements in synthetic chemistry have introduced radical-based methods for cyanation. These methods can offer alternative pathways, sometimes under milder conditions. One such approach involves the copper-catalyzed enantioselective cyanation of benzylic C-H bonds via a radical relay mechanism. nih.gov In this process, a hydrogen atom is abstracted from the benzylic position to form an achiral benzylic radical. This radical then undergoes an asymmetric C-CN bond formation upon reacting with a chiral copper catalyst. nih.gov While not a direct substitution of a halide, this methodology represents a modern approach to forming benzylic nitriles by directly functionalizing a C-H bond, potentially bypassing the need for a pre-installed leaving group. Evidence for a radical intermediate in such reactions has been demonstrated through trapping experiments. nih.gov

Palladium-Catalyzed Cyanation Reactions

The introduction of the cyanide group onto the benzyl (B1604629) framework is a crucial step in the synthesis of this compound. Palladium-catalyzed cyanation reactions have emerged as a powerful and versatile method for this transformation, offering milder conditions and greater functional group tolerance compared to traditional methods. nih.gov These reactions typically involve the cross-coupling of an aryl or benzyl halide with a cyanide source, catalyzed by a palladium complex.

A common precursor for this synthesis is 4-bromo-2-fluorobenzyl bromide. The reaction proceeds via the palladium-catalyzed displacement of the benzylic bromide with a cyanide anion. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a frequently used reagent due to its lower toxicity compared to alkali metal cyanides. nih.gov However, to address safety and toxicity concerns, the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has gained traction as a non-toxic and readily available cyanide source. nih.govnih.gov

The catalytic system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the reaction, influencing both the reaction rate and the yield of the desired product. arkat-usa.org Common ligands include bulky, electron-rich phosphines like 2-(di-t-butylphosphino)-1,1'-binaphthyl. arkat-usa.org The reaction is generally carried out in a suitable organic solvent, such as dimethylformamide (DMF), at elevated temperatures. arkat-usa.org

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand 1 | Zn(CN)₂ | DMF | 110 | 90 (conversion) | arkat-usa.org |

| Pd/CM-phos | K₄[Fe(CN)₆] | MeCN/water | 70 | Up to 96 | organic-chemistry.org |

| Palladacycle / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/water | 100 | High | nih.gov |

| Pd/tris(2-morpholinophenyl)phosphine | K₄[Fe(CN)₆] | t-BuOH/water | Mild | Good to Excellent | rsc.org |

This table presents representative palladium-catalyzed cyanation reactions for aryl halides, which are analogous to the synthesis of this compound.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of novel and green chemistry approaches for the synthesis of this compound and its precursors.

Catalytic Methods for Enhanced Selectivity and Yield

The use of advanced catalytic systems is at the forefront of improving the synthesis of this compound. Phase-transfer catalysis (PTC) offers a green alternative by facilitating the reaction between reactants in different phases, often an aqueous and an organic phase. ijirset.comcrdeepjournal.org This can eliminate the need for harsh organic solvents and can lead to increased reaction rates and yields. ijirset.com For the synthesis of benzyl cyanides, a quaternary ammonium (B1175870) salt can be used as a phase-transfer catalyst to transport the cyanide anion from the aqueous phase to the organic phase where it reacts with the benzyl halide. ijirset.com

Microwave-assisted synthesis is another green technique that can significantly accelerate chemical reactions, often leading to higher yields and reduced by-product formation in shorter reaction times. nih.govnih.gov The application of microwave irradiation to the cyanation of benzyl halides can provide a more energy-efficient and rapid route to this compound.

Sustainable Synthesis Strategies for this compound and its Precursors

Sustainable synthesis strategies aim to minimize the environmental impact of chemical processes by considering factors such as solvent use and atom economy.

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and simplifies product purification. While specific examples for the solvent-free synthesis of this compound are not extensively documented in publicly available literature, the development of solid-state reactions or reactions using a minimal amount of a recyclable solvent are active areas of research in organic synthesis.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comscranton.edursc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. primescholars.comrsc.org

Illustrative Atom Economy Calculation for a Synthetic Step:

Consider the benzylic bromination of 4-bromo-2-fluorotoluene (B1265965) to form 4-bromo-2-fluorobenzyl bromide, a key intermediate.

Reactants: 4-bromo-2-fluorotoluene (C₇H₆BrF) + N-Bromosuccinimide (NBS, C₄H₄BrNO₂)

Desired Product: 4-bromo-2-fluorobenzyl bromide (C₇H₅Br₂F)

By-product: Succinimide (C₄H₅NO₂)

By calculating the molecular weights of the reactants and the desired product, the percentage atom economy can be determined. Designing synthetic routes that maximize atom economy, for instance, by using catalytic reagents instead of stoichiometric ones, is a central goal of green chemistry.

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound molecule possesses several reactive sites that can be selectively functionalized to generate a diverse range of derivatives. The nitrile group, the bromine atom on the aromatic ring, and the benzylic protons offer opportunities for various chemical transformations.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-2-fluorophenylacetic acid, a valuable intermediate in the synthesis of pharmaceuticals. google.com Alternatively, the nitrile can be reduced to the corresponding primary amine, 2-(4-bromo-2-fluorophenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com

The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids can be employed to introduce new aryl or heteroaryl substituents at the 4-position of the benzene (B151609) ring. mdpi.com Similarly, Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling with a wide range of amines. wikipedia.orgresearchgate.net These reactions significantly expand the structural diversity of compounds that can be accessed from the this compound scaffold.

| Reaction Type | Reagents | Functional Group Transformation | Potential Product Class |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | -CN → -COOH | Phenylacetic acids |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | -CN → -CH₂NH₂ | Phenethylamines |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Ar-Br → Ar-Ar' | Biphenyl derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Ar-Br → Ar-NR₂ | Aryl amines |

This table summarizes key derivatization reactions of the this compound scaffold.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. chemguide.co.ukquizlet.com In the case of this compound, the regiochemical outcome of such reactions is governed by the directing effects of the three substituents on the benzene ring.

The fluorine atom at position 2 is an ortho-, para-directing, yet deactivating group. The bromine atom at position 4 is also ortho-, para-directing and deactivating. The cyanomethyl group (-CH₂CN) at position 1 is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the nitrile.

Given these competing influences, predicting the exact site of substitution can be complex. The fluorine atom strongly directs ortho and para. Its ortho positions are C1 and C3, and its para position is C5. The bromine atom directs to its ortho positions (C3 and C5) and its para position (C1). The cyanomethyl group directs to its meta positions (C3 and C5). The confluence of these directing effects suggests that positions 3 and 5 are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

While specific literature examples for these reactions on this compound are not prevalent, the general principles of EAS provide a framework for its potential derivatization.

Nucleophilic Displacement at the Benzylic Position of this compound

The synthesis of this compound itself is a prime example of a nucleophilic substitution reaction. The process typically involves the reaction of a 4-bromo-2-fluorobenzyl halide, such as 4-bromo-2-fluorobenzyl bromide, with a cyanide salt. chemguide.co.uklibretexts.org

In this Sₙ2 reaction, the cyanide ion (:CN⁻), acting as a nucleophile, attacks the electrophilic benzylic carbon of the 4-bromo-2-fluorobenzyl halide. chemguide.co.ukchemistrystudent.com This displaces the halide leaving group (e.g., Br⁻), resulting in the formation of a new carbon-carbon bond and yielding the final nitrile product. vedantu.comdoubtnut.com The reaction is typically carried out in a polar aprotic solvent, such as ethanol (B145695), under reflux conditions to facilitate the reaction. chemguide.co.uklibretexts.org

The general transformation is as follows: BrC₆H₃(F)CH₂Br + KCN → BrC₆H₃(F)CH₂CN + KBr

This reaction underscores the reactivity of the benzylic position in the precursor, which is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at this site.

Table 1: Synthesis of Benzyl Cyanides via Nucleophilic Substitution

| Starting Material | Nucleophile | Solvent | Conditions | Product | Reference(s) |

| 4-Bromo-2-fluorobenzyl bromide | KCN / NaCN | Ethanol | Heat under reflux | This compound | chemguide.co.uklibretexts.orgvedantu.com |

| 1-Bromopropane | KCN / NaCN | Ethanol | Heat under reflux | Butanenitrile | chemguide.co.uk |

| Bromoethane | KCN / NaCN | Ethanol | Heat under reflux | Propanenitrile | chemguide.co.uk |

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide of this compound

The carbon-bromine bond at the C4 position of this compound provides a handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. guidechem.com

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. google.commdpi.com For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the C4 position. researchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), in a solvent system such as a mixture of toluene (B28343) and water or 1,4-dioxane. mdpi.comrsc.org

Table 2: Representative Suzuki-Miyaura Coupling Reaction

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) (Et₃N). nih.govnih.gov

Applying this to this compound allows for the synthesis of various arylalkyne derivatives. The reaction involves coupling the aryl bromide with a terminal alkyne, leading to a product where the bromine atom is replaced by an alkynyl group. This method is highly valuable for constructing conjugated systems. libretexts.org

Table 3: Representative Sonogashira Coupling Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. google.comresearchgate.net This reaction is a key method for the arylation of olefins. fishersci.ca For this compound, the Heck reaction enables the formation of a new carbon-carbon double bond at the C4 position by reacting it with an alkene, such as an acrylate (B77674) or styrene.

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the substituted alkene product. fishersci.ca

Table 4: Representative Heck Reaction

Transformations of the Nitrile Group in this compound

The nitrile (-C≡N) group is a versatile functional group that can be converted into other important moieties, primarily carboxylic acids (or their derivatives) and primary amines.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. guidechem.comquickcompany.in For example, heating this compound with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) will yield 2-(4-bromo-2-fluorophenyl)acetic acid. nih.gov This transformation is a common step in the synthesis of phenylacetic acid derivatives, which are valuable intermediates in the pharmaceutical industry. guidechem.comgoogle.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107), or catalytic hydrogenation (H₂ gas with a metal catalyst such as Raney Nickel or Palladium). This reaction converts this compound into 2-(4-bromo-2-fluorophenyl)ethanamine, providing a route to substituted phenylethylamines. chemicalbook.com

Table 5: Transformations of the Nitrile Group

| Starting Nitrile | Reagents | Product | Transformation | Reference(s) |

| This compound | H₃O⁺ or OH⁻, Heat | 2-(4-Bromo-2-fluorophenyl)acetic acid | Hydrolysis | nih.govgoogle.com |

| This compound | 1. LiAlH₄, 2. H₂O | 2-(4-Bromo-2-fluorophenyl)ethanamine | Reduction | chemicalbook.com |

| Phenylacetonitrile | H₃O⁺, Heat | Phenylacetic acid | Hydrolysis | quickcompany.in |

Reduction to Amines

The reduction of nitriles is a primary method for the synthesis of primary amines, extending the carbon chain by one atom. For this compound, this transformation yields 2-(4-bromo-2-fluorophenyl)ethanamine, a valuable building block in medicinal chemistry. The presence of this amine as a reagent in other synthetic procedures confirms its accessibility from the corresponding nitrile. guidechem.com

Commonly employed methods for the reduction of arylacetonitriles to their corresponding phenethylamines involve the use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under pressure. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity, minimizing the formation of secondary and tertiary amine byproducts.

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The nitrile is added to a suspension of LiAlH₄, followed by a careful workup procedure involving the sequential addition of water and a sodium hydroxide (B78521) solution to quench the excess reagent and precipitate the aluminum salts.

A representative summary of reaction conditions for the reduction of substituted benzyl cyanides is presented in the table below.

| Reagent/Catalyst | Solvent | Temperature | Pressure | Product |

| H₂/Raney Nickel | Ethanol | Room Temp. - 100°C | 50-100 atm | Primary Amine |

| H₂/Pd/C | Ethanol/AcOH | Room Temp. | 1-4 atm | Primary Amine |

| LiAlH₄ | Diethyl Ether/THF | 0°C to reflux | Ambient | Primary Amine |

| NaBH₄/CoCl₂ | Methanol | Room Temp. | Ambient | Primary Amine |

This table represents general conditions for nitrile reductions and may require optimization for this compound.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-bromo-2-fluorophenyl)acetic acid, or the amide, 2-(4-bromo-2-fluorophenyl)acetamide. google.comnih.gov The outcome of the reaction can often be controlled by the reaction conditions.

Acid-Catalyzed Hydrolysis to Carboxylic Acid: Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid or hydrochloric acid, leads to the formation of the carboxylic acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis to Carboxylic Acid or Amide: Treatment of the nitrile with a strong aqueous base, like sodium hydroxide or potassium hydroxide, followed by heating, also results in the formation of the carboxylate salt. Subsequent acidification of the reaction mixture yields the carboxylic acid. Milder reaction conditions, such as using a peroxide solution in a basic medium, can sometimes favor the isolation of the amide intermediate. The formation of 2-(4-bromo-phenyl)-N-(pyrazin-2-yl)acetamide from a similar phenylacetic acid derivative suggests the feasibility of synthesizing the parent amide from this compound. nih.gov

The general conditions for these transformations are summarized in the table below.

| Reagent | Conditions | Product |

| H₂SO₄ (aq) or HCl (aq) | Heat | Carboxylic Acid |

| NaOH (aq) or KOH (aq) | Heat, then H₃O⁺ | Carboxylic Acid |

| H₂O₂, NaOH (aq) | Mild conditions | Amide |

This table outlines general methodologies for nitrile hydrolysis.

Mechanistic Investigations and Reactivity Profiles of 4 Bromo 2 Fluorobenzyl Cyanide

Detailed Reaction Mechanisms Governing Synthetic Transformations of 4-Bromo-2-fluorobenzyl cyanide

The transformations of this compound can be broadly categorized into reactions involving the benzylic cyanide group and those involving the aromatic ring.

Nucleophilic Substitution at the Benzylic Carbon: The primary reaction pathway for the benzylic group is nucleophilic substitution. Given that it is a primary benzylic halide, the dominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the cyanide group as a leaving group. The transition state involves a pentacoordinate carbon atom. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Hydrolysis of the Nitrile Group: The cyanide moiety can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of 4-bromo-2-fluorophenylacetic acid. In basic media, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate which is then hydrolyzed to the carboxylate salt.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine, (4-bromo-2-fluorophenyl)ethanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The mechanism of hydride reduction involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by further reduction of the resulting imine intermediate.

Electrophilic Aromatic Substitution: The substituted benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the existing bromo and fluoro substituents. Both halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate.

Reactivity of the Benzylic Cyanide Moiety in this compound in Specific Reaction Contexts

The benzylic cyanide group is a versatile functional handle for a variety of chemical transformations.

As a Precursor to Carboxylic Acids: The hydrolysis of the nitrile to 4-bromo-2-fluorophenylacetic acid is a key transformation, as this product can serve as a building block for more complex molecules, including pharmaceuticals.

As a Precursor to Amines: The reduction of the nitrile to the corresponding phenethylamine (B48288) derivative opens up pathways to biologically active compounds.

In Carbon-Carbon Bond Formation: The methylene (B1212753) bridge adjacent to the cyanide group is activated, and the protons can be abstracted by a strong base to form a carbanion. This nucleophilic carbon can then participate in alkylation or condensation reactions, allowing for the extension of the carbon chain.

Influence of Halogen Substituents (Bromine and Fluorine) on the Reactivity and Selectivity of this compound

The electronic properties of the bromine and fluorine substituents significantly modulate the reactivity of the molecule.

Inductive and Resonance Effects: Both fluorine and bromine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect is more pronounced for fluorine than for bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |

| Fluorine (F) | Strong -I | Weak +R | Deactivating | Ortho, Para |

| Bromine (Br) | Strong -I | Weak +R | Deactivating | Ortho, Para |

Influence on Benzylic Reactivity: The electron-withdrawing nature of the halogens can influence the stability of intermediates in reactions at the benzylic position. For instance, in a hypothetical SN1 reaction, the formation of a benzylic carbocation would be destabilized by the inductive withdrawal of the halogens. This further favors the SN2 mechanism.

Reaction Kinetics and Thermodynamic Considerations for Transformations of this compound

Reaction Kinetics:

SN2 Reactions: The rate of nucleophilic substitution at the benzylic carbon would be expected to follow second-order kinetics: Rate = k[Substrate][Nucleophile]. The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature. Steric hindrance around the benzylic carbon is minimal, favoring a rapid SN2 reaction.

Electrophilic Aromatic Substitution: The rate of EAS would be slower than that of benzene due to the deactivating nature of the halogen substituents. The activation energy for the formation of the arenium ion intermediate would be higher.

Thermodynamic Considerations:

Advanced Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring of 4 Bromo 2 Fluorobenzyl Cyanide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Analysis of 4-Bromo-2-fluorobenzyl cyanide and its Synthetic Derivatives

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, a complete NMR analysis would involve a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the benzylic methylene (B1212753) protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The methylene protons (-CH₂CN) would appear as a singlet, or potentially a doublet if there is coupling to the fluorine on the aromatic ring.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value not available | Pattern not available | 1H | Aromatic H |

| Value not available | Pattern not available | 1H | Aromatic H |

| Value not available | Pattern not available | 1H | Aromatic H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be observed for each of the unique carbon atoms in the structure, including the aromatic carbons, the methylene carbon, and the nitrile carbon. The chemical shifts would be influenced by the attached atoms (H, Br, F, C, N). The carbon attached to the fluorine atom would likely show a large coupling constant (¹JCF).

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Value not available | Aromatic C-Br |

| Value not available | Aromatic C-F |

| Value not available | Aromatic C-H |

| Value not available | Aromatic C-H |

| Value not available | Aromatic C-H |

| Value not available | Aromatic C-CH₂CN |

| Value not available | -CH₂CN |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. In the ¹⁹F NMR spectrum of this compound, a single signal would be expected for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and adjacent aromatic protons would provide additional structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the substitution pattern on the aromatic ring and the connection of the benzyl (B1604629) cyanide moiety.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in this compound Research

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A commercial supplier of this compound claims the availability of an authentic infrared spectrum, though the data is not publicly accessible. fishersci.com

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | ~2250 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (CH₂) | Stretching | ~2950-2850 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-F (Aryl Fluoride) | Stretching | ~1250-1100 |

Mass Spectrometry Techniques in the Characterization of this compound and its Reaction Products

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (molecular formula C₈H₅BrFN), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) of approximately equal intensity.

The fragmentation of this compound under mass spectrometry would likely involve the cleavage of the benzylic C-C bond and the loss of the bromine atom. Analysis of these fragment ions would provide further confirmation of the compound's structure.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 213/215 | [C₈H₅BrFN]⁺ (Molecular Ion) |

| 134 | [C₇H₅FN]⁺ (Loss of Br) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing its exact mass with high precision, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule. The molecular formula for this compound is C₈H₅BrFN.

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion, appearing as two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2).

The calculated monoisotopic mass, using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁹F, and ⁷⁹Br), provides a precise value for confirming the compound's identity.

Table 1: Calculation of Monoisotopic Exact Mass for this compound (C₈H₅BrFN)

| Element | Isotope | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Total | | | | 212.958939 |

Data sourced from established isotopic mass values. msu.edusisweb.com

The experimentally determined exact mass from an HRMS analysis of a pure sample of this compound should align closely with this calculated value of 212.9589 Da, providing definitive confirmation of its elemental composition.

Fragmentation Pathways in Mass Spectrometry of this compound

Upon ionization, the molecular ion ([C₈H₅BrFN]•⁺) is formed. Key fragmentation steps would likely involve the cleavage of the weakest bonds and the formation of stable ions or neutral fragments.

Plausible Fragmentation Pathways:

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would result in the loss of a bromine radical (•Br) to form an ion at m/z 134.

Benzylic Cleavage: The bond between the aromatic ring and the cyanomethyl group (-CH₂CN) can cleave, leading to the formation of a stable 4-bromo-2-fluorobenzyl cation (m/z 188/190) or a rearranged tropylium-like ion. whitman.edu

Loss of the Cyanide Group: Cleavage can occur at the benzyl position, leading to the loss of a cyanide radical (•CN) to form a cation at m/z 187/189 or the loss of a neutral hydrogen cyanide molecule (HCN) from a rearranged precursor.

Formation of Tropylium (B1234903) Ion: Substituted benzyl compounds are known to rearrange to form highly stable tropylium (C₇H₇⁺) or substituted tropylium ions. Loss of the bromine atom and the cyanide group could lead to the formation of a fluorotropylium ion.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|---|

| 213 | 215 | [C₈H₅BrFN]•⁺ | (Molecular Ion) |

| 187 | 189 | [C₈H₅BrF]⁺ | •CN |

| 134 | - | [C₈H₅FN]⁺ | •Br |

This table represents a theoretical fragmentation pattern based on established chemical principles, not experimental data.

Advanced Chromatographic-Spectroscopic Coupling Methods (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis in this compound Studies

Coupled chromatography-mass spectrometry techniques are essential for separating components of a chemical mixture and identifying them. For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for purity assessment and the analysis of reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility and thermal stability, this compound is well-suited for GC-MS analysis. In fact, commercial suppliers often specify that the purity of this compound is assayed by GC. fishersci.com In this technique, the sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification. GC-MS is highly effective for identifying volatile impurities, such as residual starting materials or by-products from its synthesis. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique that is particularly useful for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. For this compound, LC-MS could be employed to detect non-volatile impurities, polymeric by-products, or degradation products that might form during storage or reaction. The liquid chromatograph separates components in a liquid phase, after which they are ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer.

Table 3: Application of Coupled Chromatographic-Spectroscopic Methods

| Technique | Application for this compound | Advantages |

|---|---|---|

| GC-MS | Primary method for purity assessment; detection of volatile impurities and synthetic by-products. | High resolution separation of volatile compounds; provides structural information from fragmentation patterns. |

| LC-MS | Analysis of non-volatile or thermally labile impurities; monitoring reactions in solution. | Applicable to a wider range of compounds; uses softer ionization techniques that often preserve the molecular ion. |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline this compound Derivatives

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Since this compound is a crystalline powder, this technique could, in principle, be used to obtain its single-crystal X-ray structure. fishersci.com

Although no published crystal structure for this compound or its derivatives appears to be available in open-access databases, such an analysis would provide unparalleled structural detail. The molecule itself is achiral, so the concept of "absolute stereochemistry" does not apply. However, crystallography would unambiguously determine its conformation.

Key structural information that would be revealed by an X-ray crystallographic study includes:

Precise Bond Lengths and Angles: Confirming the geometry of the benzene (B151609) ring and the substituents.

Molecular Conformation: Determining the torsion angle between the plane of the aromatic ring and the cyanomethyl (-CH₂CN) group.

Planarity of the Aromatic Ring: Quantifying any distortions from ideal planarity caused by the substituents.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential halogen bonding (C-Br···N) or dipole-dipole interactions, which govern the material's bulk properties.

While this experimental data is not currently available, the technique remains the gold standard for obtaining such detailed structural information for crystalline materials.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Fluorobenzyl Cyanide

Quantum Chemical Calculations on the Electronic Structure and Reactivity Descriptors of 4-Bromo-2-fluorobenzyl cyanide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would typically involve solving the Schrödinger equation at a certain level of theory (e.g., Hartree-Fock or post-Hartree-Fock methods) and with a specific basis set.

The electronic structure of this compound is characterized by a π-conjugated system of the benzene (B151609) ring, substituted with an electron-withdrawing fluorine atom, an electron-withdrawing and donating bromine atom (withdrawing via induction, donating via resonance), and a strongly electron-withdrawing cyanomethyl group (-CH₂CN). The interplay of these substituents dictates the electron density distribution across the molecule.

Reactivity Descriptors: From the calculated energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—various reactivity descriptors can be derived. These descriptors, based on conceptual Density Functional Theory (DFT), help in predicting the reactivity of the molecule.

| Reactivity Descriptor | Conceptual Definition | Predicted Properties for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The electron-rich aromatic ring, despite the presence of halogens, will contribute significantly to the HOMO. The bromine atom's lone pairs may also be involved. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The π* orbitals of the benzene ring and the cyano group will be the primary contributors to the LUMO. The presence of electron-withdrawing groups lowers the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. The specific value would require calculation, but the substituted benzene ring is expected to have a moderate gap. |

| Chemical Hardness (η) | Resistance to change in electron distribution. η ≈ (ELUMO - EHOMO) / 2 | A higher HOMO-LUMO gap corresponds to greater hardness, indicating lower reactivity. |

| Chemical Potential (μ) | The negative of electronegativity; tendency of electrons to escape. μ ≈ (EHOMO + ELUMO) / 2 | The presence of electronegative F and Br atoms, along with the CN group, would lead to a more negative chemical potential, indicating a good electron acceptor. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. ω = μ² / (2η) | The molecule is expected to have a significant electrophilicity index due to the electron-withdrawing substituents, suggesting it will react readily with nucleophiles. |

This table is generated based on established principles of computational chemistry as direct computational data for this compound is not available.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States Involving this compound

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For this compound, DFT could be employed to investigate various transformations, such as nucleophilic substitution at the benzylic carbon or reactions involving the cyano group.

A typical DFT study would involve:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.

Calculating Energies: The energies of these stationary points are calculated to construct a potential energy surface for the reaction.

Frequency Calculations: These are performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for transition states) and to obtain zero-point vibrational energies and thermal corrections.

For instance, in a nucleophilic substitution reaction where the cyanide group is displaced, DFT calculations could elucidate whether the reaction proceeds through an SN1 or SN2 mechanism. The calculations would provide the activation energies for both pathways, allowing for a prediction of the favored mechanism under different conditions. The influence of the fluoro and bromo substituents on the stability of potential carbocation intermediates (in an SN1 pathway) or the transition state geometry (in an SN2 pathway) would be a key focus.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions and Conformation of this compound

Molecular modeling and dynamics (MD) simulations are powerful tools to study the conformational flexibility and intermolecular interactions of molecules. For this compound, these studies can provide insights into its behavior in different environments, such as in solution or in the solid state.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the Caryl-Cbenzyl single bond. A relaxed potential energy surface scan, performed using quantum mechanical methods, could identify the most stable conformers. The rotational barrier would be influenced by steric interactions between the -CH₂CN group and the ortho-fluorine atom.

Intermolecular Interactions: MD simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. Key interactions would include:

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the polar C-F, C-Br, and C≡N bonds.

π-π stacking: The aromatic rings can stack on top of each other.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules.

These simulations can predict bulk properties such as density, heat of vaporization, and solubility in various solvents.

Prediction of Reactivity, Selectivity, and Spectroscopic Parameters via Computational Approaches for this compound

Computational methods are invaluable for predicting various molecular properties, including reactivity, selectivity, and spectroscopic data.

Reactivity and Selectivity:

Fukui Functions: These are reactivity indicators derived from conceptual DFT that can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely indicate the benzylic carbon as a primary site for nucleophilic attack and specific positions on the aromatic ring for electrophilic attack, modulated by the directing effects of the F and Br substituents.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Spectroscopic Parameters: Computational chemistry can accurately predict various spectroscopic data, which is crucial for the identification and characterization of the molecule.

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies corresponding to key functional groups, such as the C≡N stretch (typically around 2250 cm⁻¹), C-H stretches of the aromatic ring and methylene (B1212753) group, and C-F and C-Br stretches. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H, ¹³C) for each unique nucleus in the molecule. The electron-withdrawing effects of the substituents would lead to downfield shifts for nearby nuclei. Coupling constants (J-values) between adjacent nuclei can also be calculated. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These transitions are typically of the π → π* type for the aromatic system. |

This table is generated based on established principles of computational spectroscopy as direct data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogs

While no specific QSAR studies on this compound analogs are publicly available, the methodology is highly relevant for this class of compounds, which often serve as scaffolds in drug discovery. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A hypothetical QSAR study on a series of analogs of this compound with a specific biological activity (e.g., enzyme inhibition) would involve:

Data Set: A collection of analogs with varying substituents on the phenyl ring and their corresponding measured biological activities.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can be constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Research Applications and Utility of 4 Bromo 2 Fluorobenzyl Cyanide As a Synthetic Intermediate

Role of 4-Bromo-2-fluorobenzyl cyanide in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Benzyl (B1604629) cyanides are valuable starting materials for the construction of various heterocyclic systems.

Sulfur- and Oxygen-Containing Heterocycles

The synthesis of sulfur- and oxygen-containing heterocycles from benzyl cyanides typically requires the introduction of the respective heteroatom and subsequent cyclization. For instance, the synthesis of benzothiazines or benzoxazines often involves the reaction of a suitably substituted aniline (B41778) with a sulfur or oxygen source. Although this compound could be envisioned as a precursor to a molecule containing the necessary functionalities for such cyclizations, the scientific literature does not provide specific examples of its use in these transformations.

Utilization of this compound in Complex Organic Molecule Construction

The construction of complex organic molecules, including natural products and polyfunctionalized aromatic scaffolds, often relies on the use of versatile and strategically functionalized building blocks.

Total Synthesis of Natural Products and Bioactive Compounds

A thorough search of the literature did not yield any instances of this compound being utilized as a key intermediate in the total synthesis of a natural product or a named bioactive compound. While many total syntheses employ halogenated aromatic compounds, the specific combination of functionalities present in this compound has not been reported as a crucial component in a published synthetic route.

Access to Polyfunctionalized Aromatic Scaffolds

The presence of three distinct functional handles on the aromatic ring of this compound (bromo, fluoro, and cyanomethyl groups) suggests its potential as a precursor for polyfunctionalized aromatic scaffolds. These handles could, in principle, be manipulated selectively to introduce a variety of substituents. However, there are no specific research articles or patents that describe the systematic exploitation of this compound for the generation of diverse, polyfunctionalized aromatic libraries.

Development of Novel Synthetic Methodologies Employing this compound as a Key Building Block

The unique electronic and steric properties of this compound could potentially be leveraged in the development of new synthetic reactions. For example, the interplay between the electron-withdrawing fluorine and the bromine atom could influence the regioselectivity of further aromatic substitutions or metal-catalyzed cross-coupling reactions.

Despite this potential, the current scientific literature does not describe any novel synthetic methodologies where this compound serves as a pivotal building block to demonstrate a new transformation or reaction concept.

This compound as a Building Block in Medicinal Chemistry Research

The strategic placement of bromo, fluoro, and cyano functionalities on a benzene (B151609) ring makes this compound a highly sought-after precursor in the synthesis of novel pharmaceutical agents. These groups provide multiple reaction sites for chemists to elaborate and build complex molecular architectures.

Precursors for Drug Candidate Scaffolds and Lead Optimization

In the quest for new drugs, medicinal chemists often start with a "scaffold," a core molecular structure that can be systematically modified to enhance its therapeutic properties. This compound serves as an excellent starting point for the construction of various heterocyclic and carbocyclic scaffolds. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or amides, which are common features in many drug molecules.

Furthermore, the bromine atom on the phenyl ring is particularly useful for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These powerful synthetic methods allow for the introduction of a wide range of substituents, enabling the rapid generation of a library of analogues during the lead optimization phase of drug discovery. This process is crucial for fine-tuning the potency, selectivity, and pharmacokinetic properties of a drug candidate.

For instance, the 4-bromo-2-fluorophenylacetonitrile moiety can be a key component in the synthesis of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy. By modifying the molecule at the bromine and cyanide positions, researchers can explore the structure-activity relationship (SAR) to identify compounds with optimal inhibitory activity.

Table 1: Synthetic Transformations of this compound in Drug Scaffold Synthesis

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Therapeutic Area |

|---|---|---|---|

| This compound | 1. H2, Raney Ni2. Acylation | Amide | Various |

| This compound | 1. H2SO4, H2O, heat2. Amide coupling | Carboxamide | Various |

Synthesis of Fluorine-Containing Bioactive Molecules

The incorporation of fluorine into drug molecules is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability. The fluorine atom in this compound is strategically positioned to influence the electronic properties of the benzene ring and the acidity of the benzylic protons. This can have a profound impact on how the final drug molecule interacts with its biological target.

Researchers have utilized this compound to synthesize a variety of fluorine-containing bioactive molecules, including kinase inhibitors and central nervous system (CNS) agents. The presence of fluorine can help to block sites of metabolism, leading to a longer duration of action for the drug.

Role in Prodrug Design and Metabolism Studies (from a synthetic perspective)

From a synthetic standpoint, this compound can be used to create prodrugs, which are inactive or less active forms of a drug that are converted into the active form in the body. The nitrile group can be masked as a part of a larger promoiety that is designed to be cleaved by specific enzymes, releasing the active drug at the desired site of action. This approach can be used to improve the solubility, permeability, or taste of a drug, or to reduce its toxicity.

For metabolism studies, isotopically labeled versions of this compound can be synthesized. By incorporating isotopes such as carbon-13 or deuterium, researchers can trace the metabolic fate of drug candidates derived from this intermediate, providing valuable information about how the drug is processed in the body.

Potential Applications of this compound in Advanced Materials Science Research

The unique combination of functional groups in this compound also makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Monomers for Polymer Synthesis

The nitrile group of this compound can participate in polymerization reactions. For example, it can be a precursor to isocyanide monomers, which can then be polymerized to form helical polymers with interesting chiroptical properties. The bromo and fluoro substituents on the aromatic ring can be used to tune the electronic and physical properties of the resulting polymers, such as their solubility, thermal stability, and refractive index. These functionalized polymers could find applications in areas such as chiral separations, sensors, and liquid crystals.

Precursors for Optoelectronic Materials

The 4-bromo-2-fluorophenyl moiety is a component that can be incorporated into organic molecules designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the construction of extended conjugated systems. The fluorine atom can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for the performance of optoelectronic devices. By carefully designing molecules derived from this compound, researchers can create materials with specific light-emitting or light-absorbing properties.

Table 2: Potential Material Science Applications of this compound Derivatives

| Derivative Class | Potential Application | Key Structural Feature |

|---|---|---|

| Poly(isocyanide)s | Chiral stationary phases, sensors | Helical polymer backbone |

| Conjugated organic molecules | Organic Light-Emitting Diodes (OLEDs) | Tunable HOMO/LUMO energy levels |

Lack of Evidence for this compound in Supramolecular Assemblies

A comprehensive review of scientific literature and chemical databases has revealed no specific instances of this compound being utilized as a direct component in the formation of supramolecular assemblies. Despite its potential as a versatile synthetic intermediate due to the presence of reactive bromo, fluoro, and cyano functional groups, there is currently no published research detailing its incorporation into larger, non-covalently bonded structures such as macrocycles, capsules, or metal-organic frameworks.

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems built from molecular components held together by reversible, non-covalent interactions. These interactions include hydrogen bonding, halogen bonding, π-π stacking, and metal coordination. While halogenated organic molecules are of significant interest in this field—the bromine and fluorine atoms on this compound could theoretically participate in halogen bonding and other non-covalent interactions—its specific application in this context has not been documented.

Similarly, in the field of crystal engineering, which deals with the design and synthesis of solid-state structures with desired properties, there are no reports on the use of this compound to control the packing of molecules in a crystalline lattice to form specific supramolecular architectures.

Given the absence of research in this specific area, it is not possible to provide detailed research findings or data tables on the role of this compound in supramolecular assemblies. Further research would be required to explore the potential of this compound as a building block in the field of supramolecular chemistry.

Environmental and Safety Considerations in the Research Handling of 4 Bromo 2 Fluorobenzyl Cyanide

Laboratory Safety Protocols and Best Practices for Handling 4-Bromo-2-fluorobenzyl cyanide

Given its classification as a cyanide-containing compound, this compound is acutely toxic if inhaled, ingested, or absorbed through the skin. harvard.eduillinois.edu The primary health hazard is associated with the cyanide ion (CN-), which can rapidly inhibit cellular respiration. illinois.edu Furthermore, contact with acids can liberate highly toxic and flammable hydrogen cyanide (HCN) gas. stanford.eduunm.edu Therefore, all work with this compound must be governed by strict safety protocols.

Engineering Controls and Work Practices:

Fume Hood: All manipulations, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. harvard.edustanford.edu

Designated Area: A specific area within the lab should be designated for work with cyanides, clearly marked with warning signs. stanford.edulsuhsc.edu

Buddy System: Researchers should never work alone when handling cyanides. A "buddy" familiar with the hazards and emergency procedures must be present. harvard.edu

Minimization: Only the minimum necessary quantity of the compound should be used for any given experiment. imperial.ac.uk

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent dermal and ocular exposure. stanford.edurutgers.edu

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with 4-mil thick nitrile gloves is recommended. harvard.eduillinois.edu | Provides a barrier against skin absorption, a primary route of cyanide exposure. |

| Eye Protection | Chemical splash goggles and a face shield should be worn, especially when a splash hazard exists. stanford.edurutgers.edu | Protects eyes from contact with the solid compound or solutions. |

| Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes are required. harvard.eduillinois.edu | Prevents accidental skin contact on the body and limbs. |

Storage and Handling:

Containers must be kept tightly closed and stored in a cool, dry, and well-ventilated area. harvard.edulsuhsc.edu

Crucially, this compound must be stored separately from all acids, strong oxidizing agents, and water sources to prevent dangerous reactions. harvard.edu

Storage should be in a secured cabinet with restricted access. imperial.ac.ukwpmucdn.com

Emergency Procedures: In case of accidental exposure or spill, rapid response is critical. illinois.edu

Exposure: For skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. harvard.eduillinois.edu For eye contact, flush with an eyewash station for 15 minutes. harvard.edu In all cases of suspected exposure, call emergency services immediately and specify a cyanide exposure. harvard.edustanford.edu

Spills: Small spills inside a fume hood can be cleaned by trained personnel wearing appropriate PPE. The material should be carefully swept up to avoid dust generation and placed in a sealed container for hazardous waste disposal. illinois.edu For larger spills or any spill outside a fume hood, the area must be evacuated immediately, and emergency personnel should be contacted. stanford.edu

Waste Management and Environmentally Responsible Disposal Strategies for this compound in Academic and Research Settings

Due to its high toxicity, all waste containing this compound, including contaminated labware, PPE, and reaction byproducts, is classified as acutely hazardous waste. wpmucdn.com It must be managed separately from other chemical waste streams.

Waste Segregation and Collection:

Solid and liquid cyanide wastes must be collected in separate, dedicated, and clearly labeled hazardous waste containers. stanford.edu